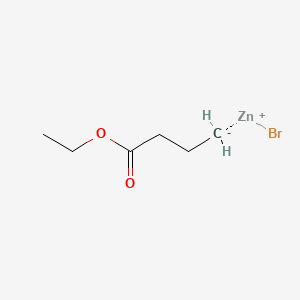

Bromuro de 4-etoxi-4-oxibutilzinc

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Ethoxy-4-oxobutylzinc bromide is an organozinc compound with the chemical formula C6H11BrO2Zn. It is a colorless or light yellow solid that is sensitive to air and moisture. This compound is primarily used as a reagent in organic synthesis, particularly in the construction of carbon-carbon (C-C) and carbon-oxygen (C-O) bonds .

Aplicaciones Científicas De Investigación

4-Ethoxy-4-oxobutylzinc bromide has a wide range of applications in scientific research:

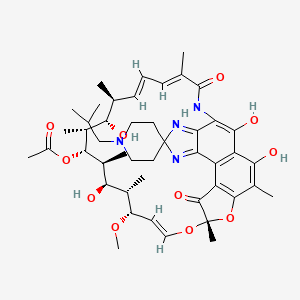

Biology: It serves as an intermediate in the total synthesis of natural products like mucosin.

Medicine: The compound is involved in the synthesis of biologically active molecules.

Industry: It is used in the preparation of multifunctional compounds and synthetic peptides.

Mecanismo De Acción

Target of Action

4-Ethoxy-4-oxobutylzinc bromide is primarily used as an intermediate in the synthesis of various compounds. It plays a crucial role in the preparation of acrylic acid derivatives as EP3 receptor antagonists . EP3 receptors are part of the prostaglandin E2 (PGE2) receptor family, which plays a significant role in various physiological processes such as inflammation, fever, and pain perception .

Mode of Action

The compound interacts with its targets through chemical reactions. It is used as a substrate in the synthesis of multi-substituted haloalkenes by reacting with 1-haloalkenes via Negishi cross-coupling reaction . This reaction is a powerful tool for forming carbon-carbon bonds, which is a fundamental process in organic chemistry .

Biochemical Pathways

It is known to be involved in the synthesis of acrylic acid derivatives, which can interact with ep3 receptors . These receptors are involved in various signaling pathways, including the regulation of cyclic AMP production .

Result of Action

The primary result of the action of 4-Ethoxy-4-oxobutylzinc bromide is the formation of new compounds through chemical reactions. For example, it is used in the total synthesis of a natural product called mucosin . The exact molecular and cellular effects would depend on the specific compounds being synthesized and their subsequent interactions with biological systems.

Métodos De Preparación

4-Ethoxy-4-oxobutylzinc bromide is generally synthesized through a two-step process:

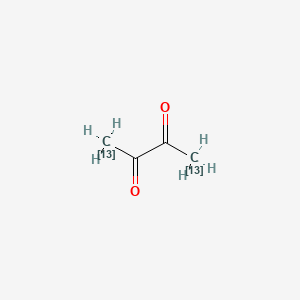

Reaction of Butanone with Bromopropanol: Butanone reacts with bromopropanol to generate hydroxybutanone.

Treatment with Basic Zinc Bromide: Hydroxybutanone is then treated with basic zinc bromide to yield 4-ethoxy-4-oxobutylzinc bromide.

Análisis De Reacciones Químicas

4-Ethoxy-4-oxobutylzinc bromide undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with 1-haloalkenes via Negishi cross-coupling reaction to form multi-substituted haloalkenes.

Oxidation and Reduction Reactions: As a nucleophilic agent, it can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions: Typical reagents include halides and conditions often involve the use of tetrahydrofuran (THF) as a solvent.

Comparación Con Compuestos Similares

4-Ethoxy-4-oxobutylzinc bromide can be compared with other organozinc compounds such as:

- 3-Ethoxy-3-oxopropylzinc bromide

- 2-Cyanoethylzinc bromide

- 5-Ethoxy-5-oxopentylzinc bromide

- (1,3-Dioxolan-2-ylmethyl)zinc bromide

- 4-Cyanobenzylzinc bromide

These compounds share similar reactivity patterns but differ in their specific applications and the nature of the substituents attached to the zinc atom. 4-Ethoxy-4-oxobutylzinc bromide is unique due to its specific use in the synthesis of acrylic acid derivatives and natural products .

Propiedades

IUPAC Name |

bromozinc(1+);ethyl butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11O2.BrH.Zn/c1-3-5-6(7)8-4-2;;/h1,3-5H2,2H3;1H;/q-1;;+2/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPARCVGSTPKNNR-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC[CH2-].[Zn+]Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2Zn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How is 4-Ethoxy-4-oxobutylzinc bromide utilized in the synthesis of complex molecules?

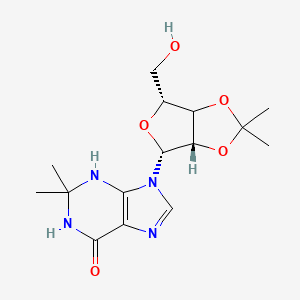

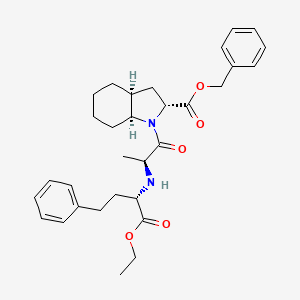

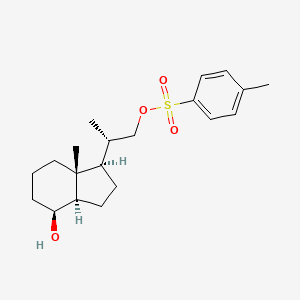

A1: 4-Ethoxy-4-oxobutylzinc bromide acts as a crucial building block in synthesizing complex molecules like decahydroquinoline alkaloids [, ]. These alkaloids, found in various organisms like poison dart frogs, exhibit diverse biological activities. The compound participates in palladium-catalyzed cross-coupling reactions with suitable partners, enabling the efficient assembly of the core decahydroquinoline structure. For instance, it reacts with 6-fluoro-6-iodo-α-D-ribo-hex-5-enofuranose to yield a novel S-ribosylhomocysteine analogue []. Additionally, it reacts with 5-oxohexanoyl chloride, forming a key intermediate that ultimately leads to the synthesis of the decahydroquinoline alkaloid cis-195A [].

Q2: What is the significance of palladium catalysts in reactions involving 4-Ethoxy-4-oxobutylzinc bromide?

A2: Palladium catalysts play a vital role in facilitating the reactions of 4-Ethoxy-4-oxobutylzinc bromide [, ]. These catalysts enable the selective cross-coupling of the reagent with various substrates, such as halogenated compounds, leading to the formation of new carbon-carbon bonds. This catalytic activity is crucial for constructing the complex ring systems found in decahydroquinoline alkaloids and other biologically active molecules. For example, palladium catalysts like Pd[P(Ph)3]4 are employed in these reactions to ensure efficient and controlled bond formation, leading to the desired products with high selectivity [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[(E)-butylideneamino]carbamate](/img/structure/B1147298.png)

![2H-Cyclopenta[b]furan-5-ol,2-ethoxyhexahydro-,acetate,[2S-(2alpha,3abta,5alpha,6abta)]-(9CI)](/img/new.no-structure.jpg)

![5-AMino-1-[2,3-O-(1-Methylethylidene)-beta-D-ribofuranosyl]-1H-iMidazole-4-carboxaMide](/img/structure/B1147309.png)